Cuban-1-ylmethanamine hydrochloride

Description

Historical Context of Cubane (B1203433) Synthesis and Initial Theoretical Postulations

For many years, the existence of a cubic C₈H₈ hydrocarbon was a subject of debate among chemists. blogspot.comberkeleysciencereview.com The primary objection was the immense strain predicted for a molecule with carbon atoms forced into 90-degree bond angles, a stark deviation from the ideal 109.5-degree angle of a standard tetrahedral carbon. berkeleysciencereview.comwikipedia.org Many believed such a structure would be too unstable to synthesize or isolate. blogspot.comberkeleysciencereview.com

This long-held skepticism was overcome in 1964 when Philip E. Eaton and his graduate student Thomas W. Cole at the University of Chicago successfully achieved the first synthesis of the cubane system. acs.orgic.ac.ukwikipedia.org Their landmark achievement, a multi-step process starting from 2-cyclopentenone, silenced the doubts and opened a new field of strained-ring chemistry. blogspot.comsynarchive.com The original synthesis was later improved upon by others, such as N.B. Chapman, who developed a more efficient five-step route to cubane-1,4-dicarboxylic acid, a key intermediate. blogspot.comic.ac.uk Eaton's work not only brought an "impossible" molecule to life but also validated the principle that kinetic stability can allow for the existence of thermodynamically unstable compounds. berkeleysciencereview.comic.ac.ukscientificupdate.com Cubane is kinetically stable, meaning there are no easy, low-energy pathways for it to decompose, despite the high energy stored in its bonds. ic.ac.ukscientificupdate.com

Unique Structural Attributes and Intrinsic Strain Energy of the Cubane Cage

The defining feature of cubane is its perfect cubic geometry, with eight carbon atoms situated at the vertices. blogspot.com This arrangement results in internal C-C-C bond angles of 90° and C-C bond lengths of approximately 1.573 Å. ic.ac.ukacs.org The geometry necessitates a significant rehybridization of the carbon atoms, leading to bonds with high p-character, which in turn imparts unusual reactivity and acidity to the C-H bonds. ic.ac.uk

The most notable consequence of this structure is its exceptionally high strain energy. The strain energy of the parent cubane molecule is estimated to be around 166 kcal/mol (approximately 695 kJ/mol). umsl.eduic.ac.uk This immense stored energy, a result of both angle strain and eclipsing strain, is one of the highest for any hydrocarbon. ic.ac.uklibretexts.org Despite this thermodynamic instability, cubane is a crystalline solid that is remarkably stable at room temperature, only decomposing at temperatures above 220°C. acs.orgic.ac.uk

Table 1: Physicochemical Properties of Cubane

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ |

| Molar Mass | 104.15 g/mol |

| Appearance | Transparent crystalline solid |

| Density | 1.29 g/cm³ |

| Melting Point | 130–131 °C |

| C-C Bond Length | ~1.573 Å |

Conceptual Framework of Cubane Derivatives in Advanced Chemical Research

The successful synthesis of cubane paved the way for the exploration of its derivatives in various scientific disciplines. The rigid, well-defined three-dimensional structure of the cubane cage makes it an attractive scaffold for applications in medicinal chemistry, materials science, and as high-energy density materials. slideshare.netbris.ac.ukic.ac.uk

In medicinal chemistry, the cubane cage is often considered a bioisostere for the benzene (B151609) ring. acs.orgyoutube.com The distance between the 1 and 4 positions on the cubane core is very similar to the para-positions on a benzene ring, allowing chemists to replace phenyl groups in drug candidates with a non-planar, saturated scaffold. ic.ac.ukic.ac.uk This can lead to improved metabolic stability and solubility profiles, as the sp³-hybridized carbons of cubane are less susceptible to oxidative metabolism than the sp²-hybridized carbons of benzene. youtube.com A number of cubane derivatives have shown promise in anti-cancer and anti-HIV research. bris.ac.ukic.ac.ukic.ac.uk

One such derivative that has been investigated is (aminomethyl)cubane, the free base of cuban-1-ylmethanamine (B2620393) hydrochloride. This monosubstituted cubane was used as a tool compound to study the mechanism of the enzyme monoamine oxidase-B (MAO-B), which is involved in the oxidation of amine-containing neurotransmitters. acs.org While detailed research on cuban-1-ylmethanamine hydrochloride itself is not extensively documented in peer-reviewed literature, its synthesis is noted as proceeding from the cubane core, followed by the introduction of the methanamine group and subsequent formation of the hydrochloride salt. ontosight.ai Its potential utility is hypothesized to be in the realm of neuroscience and drug discovery programs targeting specific enzymes or receptors.

The high density and enormous strain energy of the cubane core also make its nitrated derivatives, such as octanitrocubane, incredibly powerful and dense explosives and propellants, with performance potentially exceeding current standards. blogspot.comic.ac.ukdtic.mil In materials science, the rigid structure of cubane is being explored for the creation of novel polymers and liquid crystals. ic.ac.uk

Table 2: Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

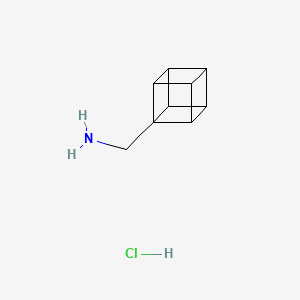

Structure

3D Structure of Parent

Properties

IUPAC Name |

cuban-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9;/h2-8H,1,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPRPIREAYXWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C4C3C25)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187275-39-4 | |

| Record name | (cuban-1-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways to Cuban 1 Ylmethanamine Hydrochloride and Functionalized Cubanes

Foundational Synthetic Strategies for the Cubane (B1203433) Scaffold

The construction of the cubane core is the essential first step in obtaining any of its derivatives. Over the decades, the initial landmark synthesis has been refined and adapted, providing pathways to this fascinating molecule.

The first successful synthesis of a cubane derivative, specifically cubane-1,4-dicarboxylic acid, was reported by Philip Eaton and Thomas Cole in 1964. unibo.ityoutube.com This route, while lengthy, remains a cornerstone of cubane chemistry. An improved version of this synthesis often begins with 2-cyclopentenone. unibo.itsoton.ac.uk

The key stages of this classic sequence are:

Bromination: 2-cyclopentenone undergoes bromination to introduce multiple bromine atoms. unibo.itsoton.ac.uk

Dehydrobromination and Dimerization: The resulting brominated cyclopentanone (B42830) is treated with a base to eliminate hydrogen bromide, forming a reactive 2-bromocyclopentadienone intermediate. soton.ac.uk This intermediate is not isolated but spontaneously undergoes a Diels-Alder dimerization—a [4+2] cycloaddition—to form a cage-like dione (B5365651) precursor. unibo.itsoton.ac.uk

Photochemical Cycloaddition: The dione precursor is then subjected to a crucial intramolecular [2+2] photocycloaddition upon irradiation with ultraviolet light, which closes the cage structure. unibo.itsoton.ac.uk

Favorskii Rearrangement: The resulting caged diketone undergoes a double Favorskii rearrangement. This key step involves a ring contraction of the two five-membered rings into four-membered rings, ultimately forming the cubane skeleton. unibo.ityoutube.com

Esterification: The final product of this sequence is typically dimethyl cubane-1,4-dicarboxylate, obtained after esterification of the dicarboxylic acid. unibo.itsoton.ac.uk This diester is a vital, often commercially available, starting material for most further cubane functionalization. biosynth.comsoton.ac.uk

The photochemical [2+2] cycloaddition is arguably the most critical bond-forming event in the classic synthesis, as it constructs the polycyclic cage that is a prerequisite for the final cubane framework. petrolpark.co.ukacs.org This reaction converts two double bonds within the Diels-Alder dimer into two new single bonds, creating a four-membered ring and locking the molecule into its caged conformation. unibo.it The process requires irradiation with UV light, typically from a mercury lamp. soton.ac.uk

Recent advancements have focused on improving the efficiency and scale of this step. The use of continuous-flow photoreactors has enabled the scale-up of this key photocycloaddition, allowing for the production of dimethyl 1,4-cubanedicarboxylate on a decagram scale, which is a significant improvement over traditional batch photoreactors. soton.ac.ukvapourtec.com Studies have also explored how different substituents on the precursor molecule can affect the yields and efficiency of the photocycloaddition process. nsf.gov

While the parent, unsubstituted cubane is of theoretical interest, its practical applications hinge on the ability to install functional groups at specific vertices of the cube. acs.orgnih.gov The spatial arrangement of these substituents is critical, and synthetic strategies have been developed to target different substitution patterns, most notably 1,4- and 1,3-disubstituted derivatives.

The classic Eaton synthesis conveniently provides access to 1,4-disubstituted cubanes, with dimethyl cubane-1,4-dicarboxylate being the primary product. biosynth.comsoton.ac.uk This compound is the most common entry point into the world of functionalized cubanes due to its synthetic accessibility. soton.ac.ukacs.org From this diester, a variety of symmetrical and asymmetrical 1,4-disubstituted cubanes can be prepared through selective transformations, such as hydrolysis to the monoester or diacid, which can then be further modified. biosynth.com For example, cubane-1,4-dicarboxylic acid can be converted to 1,4-diiodocubane, a versatile precursor for creating aryl-substituted cubanes and oligomeric "cubyls" via its highly reactive cubane-1,4-diyl intermediate. acs.org

In contrast to the readily available 1,4-isomers, accessing 1,3-disubstituted cubanes has historically been much more challenging, limiting their exploration. rsc.org Early routes, such as the Pettit synthesis, were elegant but not scalable, relying on a Diels-Alder reaction with the highly reactive and toxic cyclobutadiene (B73232), generated from an expensive iron tricarbonyl complex. rsc.orgprinceton.edu

More recently, significant progress has been made in developing practical, multigram-scale syntheses for these valuable compounds. rsc.orgbath.ac.uk Key emerging methodologies include:

A Modified Pettit Approach: The MacMillan group revisited the Pettit synthesis by developing a more accessible precursor for cyclobutadiene, making the route to cubane-1,3-dicarboxylates more feasible for laboratory-scale synthesis. princeton.edu

The Wharton Transposition: A robust and scalable approach has been developed that utilizes a novel Wharton transposition on an enone intermediate. rsc.orgrsc.orgnih.gov This strategy is particularly powerful because it uses an intermediate that was previously employed for making 1,4-disubstituted cubanes, thus allowing for the synthesis of both 1,3- and 1,4-isomers from a common, easily accessible precursor. rsc.orgbath.ac.uk This breakthrough enables the production of useful quantities of 1,3-disubstituted cubanes for broader applications. rsc.org

Strategies for Accessing Specific Cubane Substitution Patterns

Functionalization of the Cubane Cage: Methodological Advancements

With a functionalized cubane scaffold in hand, chemists can employ a growing toolbox of reactions to introduce further complexity and tailor the molecule for specific purposes. The synthesis of Cuban-1-ylmethanamine (B2620393) hydrochloride is a direct result of such functionalization, starting from a carboxylated cubane precursor.

Methodological advancements have moved beyond simple functional group interconversions to include direct C–H bond functionalization and modern cross-coupling reactions. princeton.eduresearchgate.net For instance, direct radical-mediated chlorocarbonylation can install a functional group at the 2-position of a 1,4-cubanedicarboxylate derivative. acs.org

A significant leap forward has been the development of general cross-coupling platforms. Copper-photoredox catalyzed reactions now allow for the decarboxylative amination, arylation, and alkylation of cubane carboxylic acids. princeton.edu These methods provide direct and convenient alternatives to older techniques like the Curtius rearrangement for synthesizing aminated cubanes. princeton.edu The Curtius rearrangement itself is a viable, classic method for converting a cubane carboxylic acid (via an acyl azide) into an aminocubane. rsc.org

The synthesis of Cuban-1-ylmethanamine can be achieved through such functionalization pathways. ontosight.ai A common route involves the conversion of a cubanecarboxylic acid to its corresponding amide, Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octanecarboxamide. chemicalbook.com This amide can then be reduced to furnish Cuban-1-ylmethanamine. The final step is the reaction with hydrochloric acid to form the stable hydrochloride salt.

Introduction of Amine Functionality via Direct and Indirect Routes

Salt Formation for Hydrochloride Derivatives

The conversion of a free base, such as cuban-1-ylmethanamine, into its hydrochloride salt is a critical step for improving the compound's stability, solubility, and handling properties, which is particularly important for pharmaceutical applications.

The standard method involves reacting the amine with hydrochloric acid. However, using aqueous hydrochloric acid can sometimes lead to lower yields if the resulting hydrochloride salt has significant solubility in water. google.com Furthermore, for applications requiring anhydrous forms of the salt, aqueous methods are unsuitable. google.com

An alternative and often preferred method for preparing anhydrous hydrohalide salts involves the use of trialkylsilylhalogenides, such as trimethylsilyl (B98337) chloride, in an appropriate solvent. google.com This process is particularly advantageous when a pure, crystalline solid is desired. The general procedure involves dissolving or suspending the organic amine free base in a suitable solvent and then adding the trialkylsilylhalogenide. google.com This initiates the formation of the hydrochloride salt, which often crystallizes directly from the solution.

Table 1: General Methods for Hydrochloride Salt Formation

| Method | Reagent | Solvent Conditions | Key Advantages |

|---|---|---|---|

| Aqueous Acidification | Aqueous HCl | Protic (e.g., water, alcohols) | Simple, common laboratory procedure. |

| Anhydrous Gas | Anhydrous HCl gas | Aprotic (e.g., diethyl ether) | Produces anhydrous salt; avoids water. |

Challenges and Future Directions in Cubane Functionalization

Despite the progress made since its first synthesis, the functionalization of the cubane scaffold remains a significant challenge for synthetic chemists. researchgate.net

Current Challenges:

Inherent Strain: The cubane core is a highly strained hydrocarbon system. nih.govacs.org This inherent strain energy makes the C-C bonds susceptible to cleavage under various reaction conditions, particularly those involving transition metal catalysis, which can lead to valence isomerization and decomposition of the cage structure. princeton.edu

Synthetic Accessibility: The synthesis of cubane itself and its derivatives can be lengthy and complex. While kilogram-scale synthesis has been achieved for certain precursors, making it more accessible, the preparation of specific substitution patterns remains a hurdle. uq.edu.au For instance, accessing 1,2- (ortho) and 1,3- (meta) disubstituted cubanes has historically been inefficient compared to the 1,4- (para) isomers. acs.org

Cross-Coupling Reactions: Standard cross-coupling reactions catalyzed by metals like palladium, which are workhorses in modern synthetic chemistry, often fail or give low yields with cubane substrates due to the aforementioned cage-opening side reactions. acs.orgresearchgate.net

Future Directions:

The future of cubane chemistry is focused on overcoming these challenges to unlock the full potential of this unique scaffold, especially as a bioisostere for benzene (B151609) in drug discovery. acs.orgresearchgate.net

Development of Novel Catalytic Systems: A key area of research is the development of new catalytic methods that are compatible with the strained cubane system. For example, copper catalysis has emerged as a promising alternative to palladium for a range of cross-coupling reactions, enabling the formation of C-N, C-C, and C-CF3 bonds without destroying the cubane core. princeton.eduacs.org

Efficient Synthesis of Isomers: Researchers are actively developing more expedient synthetic routes to access the less common 1,2- and 1,3-disubstituted cubane building blocks. princeton.edu Recent breakthroughs have significantly shortened the synthetic sequences required to produce these isomers, making them more available for medicinal chemistry programs. acs.org

Direct C-H Functionalization: Strategies for the direct C-H functionalization of the cubane nucleus are highly sought after as they offer a more atom-economical approach to creating complex derivatives. researchgate.net While challenging due to the strength of the cubane C-H bond, progress is being made in both radical-mediated and transition-metal-catalyzed C-H activation methodologies. researchgate.net

Exploring New Applications: As synthetic methodologies improve, the application of cubanes in materials science and as energetic materials continues to be an area of active exploration. ontosight.aiontosight.ai The development of sustainable synthetic methods, potentially using flow photochemistry or electrochemistry, is also an emerging trend. researchgate.net

The continued development of robust and versatile synthetic tools will undoubtedly accelerate the integration of the cubane motif into a new generation of pharmaceuticals and advanced materials. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Cuban-1-ylmethanamine hydrochloride |

| Cubane-1,4-dicarboxylic acid dimethyl ester |

| Cuban-1-ylmethanamine |

| Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarboxamide |

| Trimethylsilyl chloride |

Advanced Spectroscopic and Structural Characterization of Cuban 1 Ylmethanamine Hydrochloride and Cubane Derivatives

X-ray Crystallographic Analysis of Cubane (B1203433) and Functionalized Analogues

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cubane derivatives, this technique provides invaluable insights into the cage geometry and the influence of substituents on the molecular structure, as well as how these molecules pack in the solid state.

Determination of Cage Geometry and Bond Parameters

The crystal structure of a molecule reveals exact bond lengths, bond angles, and torsion angles. In the case of cubane derivatives, X-ray analysis confirms the highly strained nature of the cage, characterized by C-C-C bond angles compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. vt.edu The introduction of a substituent, such as the aminomethyl group in cuban-1-ylmethanamine (B2620393), can induce slight distortions in the cage geometry. While a specific crystal structure for cuban-1-ylmethanamine hydrochloride is not publicly available, data from related structures provide expected bond parameters. For instance, the C-C bond lengths within the cubane core are typically around 1.55-1.57 Å. The exocyclic C-C bond connecting the cage to the substituent will have a length characteristic of a single C-C bond.

Table 1: Illustrative X-ray Crystallographic Data for a Functionalized Cubane Derivative. This table presents typical geometric parameters that would be determined from an X-ray crystallographic analysis of a cubane derivative. The data is based on known structures of related compounds.

| Parameter | Value |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.10 |

| β (°) | 105.5 |

| Volume (ų) | 1015 |

| Z | 4 |

| Average C-C bond length (cage) | 1.56 Å |

| Average C-C-C bond angle (cage) | 90.0° |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For cubane derivatives, ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the cubane cage and the identity of the substituents.

The ¹H NMR spectrum of a monosubstituted cubane typically shows a complex multiplet for the seven cage protons. The chemical shifts of these protons are influenced by the electronic effects of the substituent. The protons on the carbon atom bearing the substituent (α-protons) and the three protons on the adjacent carbons (β-protons) are generally shifted downfield compared to the three protons on the carbons further away (γ-protons).

The ¹³C NMR spectrum is often simpler, showing distinct signals for the different carbon environments within the cubane cage. The carbon atom attached to the substituent (C1) will have a chemical shift that is highly dependent on the nature of the substituent. The other cage carbons will also show distinct signals based on their distance from the substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Cuban-1-ylmethanamine in CDCl₃. The values presented are estimations based on general knowledge of cubane NMR spectroscopy and the influence of an aminomethyl substituent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene Protons (-CH₂-) | ~2.8 | ~50 |

| Cubane Protons (β) | ~4.0 | ~47 |

| Cubane Protons (γ) | ~3.9 | ~45 |

| Cubane Carbon (C1) | - | ~55 |

| Cubane Carbons (β) | - | ~47 |

| Cubane Carbons (γ) | - | ~45 |

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique to generate the molecular ion. The high-resolution mass spectrum would provide the exact mass of the protonated molecule, [M+H]⁺, allowing for the confirmation of its elemental composition.

The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that can be used for structural elucidation. For aminocubanes, a characteristic fragmentation pathway involves the cleavage of the bond between the cubane cage and the substituent. The stability of the resulting cubyl cation is a subject of considerable interest. Another common fragmentation for primary amines is the loss of the amino group.

Table 3: Expected Key Fragments in the Mass Spectrum of Cuban-1-ylmethanamine.

| m/z | Possible Fragment |

| 136 | [C₉H₁₂N + H]⁺ (Protonated Molecular Ion) |

| 119 | [C₈H₇-CH₂]⁺ (Loss of NH₂) |

| 105 | [C₈H₉]⁺ (Cubyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation, from rearrangement) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized compounds and for the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

For a polar and non-volatile compound like this compound, reverse-phase HPLC would be the method of choice for purity analysis. nih.gov A C18 column with a mobile phase consisting of a mixture of water (often with an acid additive like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often state a purity of >97%, which is typically determined by HPLC. achemblock.com

Gas chromatography can also be used for the analysis of cubane derivatives, although the high melting point and polarity of the hydrochloride salt would necessitate derivatization to a more volatile form, or the use of high-temperature GC with specialized columns. vt.edu For the free base, cuban-1-ylmethanamine, GC analysis would be more straightforward.

Table 4: Illustrative HPLC Method for Purity Analysis of a Cubane Amine.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~5-10 min |

Theoretical and Computational Investigations of Cubane and Its Functionalized Forms

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the nature of the cubane (B1203433) cage, which is characterized by its highly strained 90° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. wikipedia.org

The considerable strain energy of the cubane skeleton is a defining feature. Computational methods, particularly Density Functional Theory (DFT), have been employed to quantify this strain. Homodesmotic and isodesmotic reactions are theoretical constructs used to calculate the strain energy (SE) by comparing the energy of the strained molecule to a set of unstrained reference compounds. nih.gov

For the parent cubane, high-level theoretical studies have calculated a gas-phase enthalpy of formation of approximately 603.4 ± 4 kJ/mol. nih.gov The strain energy has been estimated to be around 667.2 kJ/mol (approximately 159.4 kcal/mol). nih.gov Another study using DFT-B3LYP/6-31G* level calculations reported a strain energy of 169.13 kcal/mol, which aligns well with experimental values. nih.govresearchgate.net

The introduction of functional groups can significantly alter the strain energy and thermodynamic stability of the cubane core. The nature of the substituent plays a critical role. Electron-withdrawing groups can influence the charge density of the carbon cage, thereby affecting the strain of its carbon-carbon bonds. researchgate.net For instance, studies on substituted cubanes have shown that nitro groups tend to increase the strain energy, particularly as the number of substituents increases. nih.gov In contrast, azido (B1232118) groups have been found to have a much smaller effect and can even slightly release the strain energy when present in smaller numbers. nih.govresearchgate.net This is attributed to the ability of substituents to withdraw electrons from the cubane framework, which can reduce the repulsion between the C-C bonds. nih.gov While specific calculations for the aminomethyl group (-CH₂NH₂) are not as prevalent in the literature, it is expected to have its own distinct influence on the cage's stability.

Table 1: Calculated Strain Energies (SE) of Selected Cubane Derivatives

| Compound | Calculation Method | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cubane | Homodesmotic Reaction (DFT-B3LYP/6-31G*) | 169.13 | nih.gov |

| Octanitrocubane | Isodesmotic Reaction | 257.20 | nih.gov |

| Octaazidocubane | Isodesmotic Reaction | 166.48 | nih.gov |

The electronic structure of cubane is as fascinating as its geometry. Despite being a saturated hydrocarbon, its strained bonds confer unusual properties. The carbon atoms are sp³ hybridized, but the enforced 90° bond angles lead to significant bond path curvature, or "bent bonds." This arrangement results in poor overlap of the hybrid orbitals, which is the source of the high strain energy. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. aimspress.comajchem-a.com For cubane, the HOMO-LUMO gap is quite large, with a calculated value of around 7.50 eV, indicating its high kinetic stability. nih.gov This stability is remarkable given its extreme thermodynamic instability. researchgate.net The lack of low-energy decomposition pathways makes cubane kinetically persistent. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time, providing insights that are complementary to static quantum chemical calculations. nih.gov

While the cubane core itself is exceptionally rigid, the functional groups attached to it possess conformational flexibility. For Cuban-1-ylmethanamine (B2620393) hydrochloride, this pertains to the rotation around the C(cubyl)-C(methylene) and C(methylene)-N bonds of the aminomethyl substituent.

Molecular dynamics simulations can be used to explore the conformational landscape of such substituents. nih.govmdpi.comnih.gov These simulations model the movement of atoms over time, revealing the preferred spatial arrangements (conformers) and the energy barriers between them. The analysis would likely focus on the dihedral angles defining the orientation of the -CH₂NH₃⁺ group relative to the cubane cage. Steric interactions between the substituent and the adjacent C-H bonds of the cubane ring, as well as electrostatic interactions involving the ammonium (B1175870) cation and the chloride anion, would be the primary determinants of the conformational preferences. Understanding these preferences is crucial as the spatial orientation of the functional group can dictate how the molecule interacts with biological targets.

Computational chemistry is instrumental in predicting the reactivity of cubane and its derivatives, as well as in elucidating the mechanisms of their reactions. chemrxiv.org Despite its kinetic stability, the cubane cage can undergo reactions such as metal-catalyzed rearrangements and C-H bond functionalization. wikipedia.orgacs.org

Theoretical studies have extensively investigated the Ag(I)-catalyzed isomerization of cubane to its valence isomer, cuneane. chemrxiv.orgchemrxiv.org These calculations map out the potential energy surface of the reaction, identifying transition states and intermediates. For substituted cubanes, these studies can predict how electron-donating or electron-withdrawing groups influence the reaction barriers and regioselectivity. chemrxiv.org For example, analysis of the natural bond orbitals (NBOs) of a substituted cubane can reveal which C-C bonds are the most nucleophilic and therefore most susceptible to oxidative addition by a metal catalyst. chemrxiv.org

Simulations can also model the thermal decomposition of cubane, which has been found to have a high activation energy, explaining its anomalous thermal stability. researchgate.net For a molecule like Cuban-1-ylmethanamine hydrochloride, computational models could predict its thermal stability and potential decomposition pathways, or how the aminomethyl group might direct further chemical modifications on the cubane core.

Advanced Thermochemical Studies on Cubane Derivatives

Thermochemical data, such as the enthalpy of formation (ΔfH°), provides a quantitative measure of a molecule's stability. High-level composite computational methods, like W1-F12, have been used to calculate these values with high accuracy, often rivaling or exceeding that of experimental measurements. nih.gov

These studies have provided a definitive gas-phase enthalpy of formation for cubane of 603.4 ± 4 kJ/mol (144.2 ± 1.0 kcal/mol). nih.govresearchgate.net This highly positive value reflects the immense energy stored within its strained bonds. Other critical thermochemical properties have also been calculated, including the C-H bond dissociation enthalpy (BDE), which is a measure of the energy required to break a C-H bond. For cubane, the C-H BDE is calculated to be 438.4 ± 4 kJ/mol, which is a testament to the strength of its C-H bonds. nih.gov

Table 2: Selected Calculated Thermochemical Data for Cubane

| Property | Calculated Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔfH°gas) | 603.4 ± 4 | W1-F12 | nih.gov |

| Solid-Phase Enthalpy of Formation (ΔfH°solid) | 548.6 ± 4.5 | W1-F12 + Experimental ΔHsub | nih.gov |

| Strain Energy | 667.2 | Quasihomodesmotic Reactions | nih.gov |

| C-H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 | W1-F12 | nih.gov |

Reaction Mechanisms and Reactivity Profiles of Cuban 1 Ylmethanamine and the Cubane Scaffold

Intrinsic Reactivity of the Strained Cubane (B1203433) Cage

The cubane molecule, a synthetic hydrocarbon with the formula C₈H₈, possesses a cage-like structure of eight carbon atoms arranged at the corners of a cube. This geometry forces the C-C-C bond angles to be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation results in substantial angle strain, making the cubane cage thermodynamically unstable yet kinetically stable due to the absence of a low-energy pathway for decomposition. acs.org The high degree of strain, estimated to be around 161.5 kcal/mol, is a defining feature of its reactivity. researchgate.net

The carbon-hydrogen bonds in cubane exhibit enhanced s-character, a consequence of the strained framework. wordpress.com This increased s-character makes the cubyl protons more acidic than those of typical alkanes, facilitating their removal under basic conditions. Despite its high strain energy, cubane is remarkably stable, with thermal decomposition occurring slowly only at temperatures above 220°C. acs.org This kinetic stability allows for a rich and varied chemistry to be explored. The high density of cubane and its derivatives has also spurred interest in their potential as high-energy-density materials. wordpress.com

The reactivity of the cubane core is also influenced by the nature of the substituents attached to it. Electron-withdrawing groups can significantly enhance the acidity of the cubyl protons, facilitating reactions such as metalation. researchgate.netic.ac.uk Conversely, the cubane cage itself can influence the properties of attached functional groups.

Mechanistic Aspects of C-H Activation and Functional Group Interconversion on Cubane

The functionalization of the cubane scaffold often proceeds through the activation of its C-H bonds. Given the increased acidity of the cubyl protons, metalation reactions are a cornerstone of cubane chemistry. Ortho-metalation, directed by a suitable functional group, is a powerful strategy for regioselective functionalization. wordpress.com For instance, an amide group can direct the metalation of the adjacent ortho positions on the cubane ring. wordpress.comic.ac.uk

The mechanism of C-H activation can vary depending on the reagents and conditions employed. Transition metal-catalyzed C-H activation is a prominent method, often involving oxidative addition of the C-H bond to the metal center, forming an organometallic intermediate. mt.com This intermediate can then undergo further reactions to introduce a new functional group. Another pathway for C-H activation involves hydrogen atom transfer (HAT), where a radical initiator abstracts a hydrogen atom from the cubane cage to generate a cubyl radical. researchgate.net This radical can then be trapped by various reagents.

Functional group interconversions on the cubane scaffold generally proceed with predictable outcomes, similar to those observed in less-strained systems. ic.ac.uk For example, carboxylic acid groups can be converted to a variety of other functionalities using standard synthetic methodologies. ic.ac.uk The stability of the cubane core often allows for a wide range of chemical transformations to be performed without disrupting the cage structure.

Recent advancements have also explored photocatalytic methods for C-H activation on cubanes, offering milder reaction conditions. researchgate.net These methods often utilize a photosensitizer to generate a reactive species that initiates the C-H activation process.

Stereochemical Considerations in Cubane Derivatization

The introduction of multiple substituents onto the cubane core can lead to the formation of stereoisomers. Understanding and controlling the stereochemistry of these derivatives is crucial for their application in fields such as medicinal chemistry and materials science. The rigid, symmetrical nature of the cubane framework provides a unique platform for studying stereoisomerism. researchgate.net

The stereochemical outcome of a reaction on a substituted cubane is often influenced by the existing substituents. Steric hindrance can direct incoming reagents to the less hindered faces of the cubane cage. Furthermore, directing groups can influence the stereoselectivity of a reaction by coordinating with the reagent and delivering it to a specific position. The analysis of stereoisomers of cubane derivatives can be complex, and specialized concepts like stereoisograms have been developed to systematically describe the relationships between different stereoisomers. researchgate.net

Reaction Pathways Involving the Aminomethyl Group on the Cubane Scaffold

The aminomethyl group in cuban-1-ylmethanamine (B2620393) and its hydrochloride salt introduces a new dimension to the reactivity of the cubane system. The primary amine functionality can participate in a variety of reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases.

One of the notable applications of (aminomethyl)cubane has been in the study of enzyme mechanisms, particularly monoamine oxidase (MAO). acs.orgresearchgate.net The reaction of (aminomethyl)cubane with MAO provided evidence for the formation of an α-amino radical intermediate during the catalytic cycle. researchgate.netacs.org This highlights how the unique properties of the cubane cage can be harnessed to probe biological processes.

The electron-donating nature of the aminomethyl group can influence the reactivity of the cubane core itself. It may affect the acidity of the remaining cubyl protons and the susceptibility of the cage to electrophilic or radical attack. The protonated form, cuban-1-ylmethanamine hydrochloride, would have a deactivating effect on the cubane ring towards electrophilic attack due to the electron-withdrawing nature of the ammonium (B1175870) group.

The synthesis of cuban-1-ylmethanamine itself likely involves the reduction of a corresponding nitrile or amide, or the Hofmann or Curtius rearrangement of a suitable precursor. These transformations are standard synthetic methods that are applicable to the cubane system.

Future Perspectives and Emerging Avenues in Cuban 1 Ylmethanamine and Cubane Chemistry

Development of Novel and Efficient Synthetic Methodologies

A significant hurdle has been the synthesis of 1,2- and 1,3-disubstituted cubanes, which are essential for mimicking ortho- and meta- substituted benzene (B151609) rings in medicinal chemistry. nih.govnih.gov Historically, accessing these isomers was hampered by protracted synthetic sequences. nih.gov Recent breakthroughs, however, are changing the landscape. Researchers have developed expedient new routes utilizing photolytic C-H carboxylation and novel cyclobutadiene (B73232) precursors to access these challenging substitution patterns. nih.govacs.org

Furthermore, the development of novel cross-coupling reactions has been a major focus. The cubane (B1203433) scaffold's susceptibility to metal-catalyzed valence isomerization has traditionally limited the use of powerful cross-coupling methods. nih.govnih.gov A pivotal development has been the use of copper photoredox catalysis, which enables a wide range of transformations, including the formation of cubane–N, cubane–C(sp³), and cubane–CF₃ bonds, without degrading the strained cage. nih.govnih.govacs.org

Sustainable chemistry approaches are also being integrated into cubane synthesis. The use of microreactors and continuous-flow processes, combined with photochemistry and electrochemistry, aims to replace hazardous reagents and improve efficiency and safety. researchgate.net

| Methodology | Key Features | Target Isomers | Advantages | Reference(s) |

| Photolytic C-H Carboxylation | Direct functionalization of C-H bonds using light. | 1,2-disubstituted | Bypasses need for pre-functionalized starting materials. | nih.gov |

| Cyclobutadiene Precursor Routes | Utilizes a novel diazetidine precursor for cyclobutadiene cycloaddition. | 1,3-disubstituted | Provides rapid access to previously hard-to-make isomers. | acs.orgrsc.org |

| Copper-Catalyzed Cross-Coupling | Leverages unique reactivity of copper to avoid cage-opening. | All isomers | Broad substrate scope (N, C(sp³), C(sp²), CF₃ coupling). | nih.govacs.org |

| Wharton Transposition | Converts a readily available enone to access a different substitution pattern. | 1,3-disubstituted | Enables robust, multigram-scale synthesis from a common intermediate. | rsc.orgrsc.org |

| Flow Photochemistry/Electrochemistry | Utilizes continuous-flow reactors with light or electricity. | Various | Increased safety, efficiency, and scalability; sustainable approach. | researchgate.net |

Advanced Computational Design of Next-Generation Cubane Derivatives

Computational chemistry has become an indispensable tool for accelerating research in cubane chemistry. By modeling the properties and reactivity of hypothetical molecules, scientists can prioritize synthetic targets for specific applications, saving significant time and resources.

Density Functional Theory (DFT) is a cornerstone of this in silico approach. DFT studies are used to predict the structural, electronic, optical, and thermodynamic properties of novel cubane derivatives. nih.govresearchgate.net For instance, researchers have used DFT to design new high-energy density materials (HEDMs) by computationally adding explosophoric groups like -NO₂ to the cubane cage. researchgate.netresearchgate.net These studies calculate key metrics such as heat of formation, density, and detonation velocity to identify promising candidates that could outperform existing explosives like HMX and CL-20. researchgate.netresearchgate.net The kinetic stability of these designed molecules is also assessed by calculating the HOMO-LUMO energy gap, which indicates their sensitivity and stability. nih.govresearchgate.net

Beyond HEDMs, computational methods are used to explore entirely new chemical entities. Theoretical studies have investigated the properties of "cubanoids," where carbon atoms in the cage are replaced by heteroatoms like nitrogen, silicon, or boron, predicting a range of novel electronic properties. nih.gov Quantum-chemical calculations have even been used to design a potential synthesis of cubic octa-carbon (C₈), a carbon allotrope, via the dehydrogenation of cubane. mdpi.com These computational explorations push the boundaries of what is considered possible and provide a roadmap for future synthetic efforts.

| Derivative Class | Computational Method | Predicted Property | Potential Application | Reference(s) |

| Polynitrocubanes | DFT (B3LYP) | High Density (>1.9 g/cm³), High Heat of Formation | High-Energy Density Materials (HEDMs) | researchgate.netsciencemadness.org |

| 1,4-Disubstituted Cubanes | DFT (B3LYP/6-311++G(d,p)) | High Specific Impulse, Good Thermal Stability | Advanced Propellants | researchgate.net |

| Heterocubanes (Cubanoids) | DFT / TD-DFT | Tunable HOMO-LUMO Gaps (1.87–5.61 eV), Visible Light Absorption | Novel Optoelectronic Materials | nih.gov |

| Cubic Octa-Carbon (C₈) | DFT (B3PW91/QZVP) | High Activation Enthalpy for Synthesis from Cubane | Novel Carbon Allotrope | mdpi.com |

| Persubstituted Cubanes (F, Cl, Br) | QTAIM / DFT | Altered Cage Charge Density, Enhanced Strain | Fundamental Bonding Studies | researchgate.netresearchgate.net |

Expanding Research Applications in Interdisciplinary Fields

The unique properties of the cubane scaffold are driving its application in a growing number of interdisciplinary fields, moving far beyond its initial role in theoretical chemistry.

In medicinal chemistry , the cubane unit is now widely recognized as an ideal bioisostere for the benzene ring. nih.govbiosynth.com Its three-dimensional, rigid structure and similar size allow it to replace phenyl groups in drug candidates. uga.edutcichemicals.com This substitution can lead to significant improvements in pharmacokinetic properties, such as increased metabolic stability (due to the strength of its C-H bonds), enhanced solubility, and reduced toxicity compared to the parent aromatic compound. nih.govbiosynth.comenamine.net This strategy has been validated in multiple studies, including the development of a cubane-containing analog of the cystic fibrosis drug lumacaftor, which showed improved metabolic stability and solubility while maintaining high biological activity. acs.org Cubane derivatives have also shown promise in anti-HIV and anti-tumor screens. ic.ac.ukic.ac.uk

In materials science , cubanes are being explored as building blocks for novel polymers and advanced materials. ic.ac.uk Their rigid structure can be incorporated into polymer backbones or as pendant groups to create materials with unique thermal and mechanical properties. ic.ac.uk UV-active cubanes, which can be photochemically rearranged into cyclooctatetraenes, have been proposed for applications in permanent information storage and as components for liquid crystals. ic.ac.uk

The field of energetic materials remains a major area of cubane research. The combination of high ring strain and high density makes the cubane cage a thermodynamic powerhouse. sciencemadness.orgic.ac.uk The addition of nitro groups to the scaffold, creating compounds like octanitrocubane (ONC), results in some of the most powerful non-nuclear explosives known. researchgate.netwikipedia.org Research continues to focus on synthesizing new, more stable, and less sensitive energetic cubane derivatives for use as advanced explosives and propellants. dtic.mildtic.mil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.